![molecular formula C10H20N2O3 B1445323 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran CAS No. 1316831-46-5](/img/structure/B1445323.png)
4-Amino-3-(boc-amino)-tetrahydro-2H-pyran
Overview
Description
The compound “4-Amino-3-(boc-amino)-tetrahydro-2H-pyran” likely contains an amino group (-NH2) and a boc-amino group (tert-butoxycarbonyl protected amino group) attached to a tetrahydro-2H-pyran ring . Tetrahydro-2H-pyran is a saturated six-membered ring with one oxygen atom and five carbon atoms. The boc group is a common protecting group used in organic synthesis, particularly for amines .
Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters, which are similar to the compound , has been reported. This process involves a radical approach and is paired with a Matteson–CH2–homologation .Scientific Research Applications
Carbohydrate-Based Templates
Research by McGeary, Jablonkai, and Toth (2001) explored the use of molecules related to 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran in the development of carbohydrate-based templates. These templates are suitable for solid-phase peptide synthesis and the preparation of dendrimers containing multiple copies of peptides, indicating potential applications in vaccine and drug delivery systems McGeary, Jablonkai, & Toth, 2001.
Inhibitors of the F-Box Protein SKP2
Shouksmith et al. (2015) reported on the synthesis and activity of small-molecule inhibitors of the F-Box protein SKP2, involving a tetrahydropyran derivative related to 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran. This study highlights the potential use of such compounds in targeting specific protein interactions within cells, with implications for cancer research Shouksmith et al., 2015.
Anticancer Agents
Dong et al. (2011) discovered a new class of cytotoxic agents, 4-amino-2H-pyran-2-one (APO) analogs, in their study of antitumor agents. These compounds, including variants related to 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran, exhibited significant tumor cell growth inhibitory activity in vitro Dong et al., 2011.
Synthesis of 1,2,3,4-Tetrahydroquinolines
Shally et al. (2019) described an efficient synthesis method for 1,2,3,4-tetrahydroquinolines using compounds related to 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran. This study emphasizes the utility of such compounds in synthesizing complex molecular structures, potentially applicable in pharmaceuticals Shally et al., 2019.
Future Directions
properties
IUPAC Name |
tert-butyl N-(4-aminooxan-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEECMUCDEXAFQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(boc-amino)-tetrahydro-2H-pyran |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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